molecular formula C17H36OSSn B13739214 1-Propanethiol, 3-(tributylstannyl)-, acetate CAS No. 4151-92-2

1-Propanethiol, 3-(tributylstannyl)-, acetate

Cat. No.: B13739214
CAS No.: 4151-92-2
M. Wt: 407.2 g/mol
InChI Key: GJRKYRZMPHWAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanethiol, 3-(tributylstannyl)-, acetate is an organotin compound that features a thiol group, a propyl chain, and an acetate ester

Preparation Methods

The synthesis of 1-Propanethiol, 3-(tributylstannyl)-, acetate typically involves the reaction of 1-propanethiol with tributyltin chloride in the presence of a base, followed by acetylation. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to avoid hydrolysis of the tin compound. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Propanethiol, 3-(tributylstannyl)-, acetate undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The acetate ester can be reduced to the corresponding alcohol.

    Substitution: The tributyltin group can be substituted with other nucleophiles, such as halides or alkoxides.

Common reagents and conditions used in these reactions include oxidizing agents like bromine or iodine for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Propanethiol, 3-(tributylstannyl)-, acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound can be used to modify biomolecules, such as proteins, through thiol-ene reactions.

    Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its ability to act as a cross-linking agent.

Mechanism of Action

The mechanism by which 1-Propanethiol, 3-(tributylstannyl)-, acetate exerts its effects involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers, such as carbonyl groups or metal ions, leading to the formation of stable complexes. The tributyltin group can also participate in coordination chemistry, further enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar compounds to 1-Propanethiol, 3-(tributylstannyl)-, acetate include:

    1-Propanethiol, 3-(trimethoxysilyl)-: This compound features a trimethoxysilyl group instead of a tributyltin group, making it more suitable for applications in silane chemistry and surface modification.

    1-Propanethiol, 3-(tributylstannyl)-: Lacks the acetate ester, making it less versatile in certain synthetic applications but still useful in organotin chemistry.

Properties

CAS No.

4151-92-2

Molecular Formula

C17H36OSSn

Molecular Weight

407.2 g/mol

IUPAC Name

S-(3-tributylstannylpropyl) ethanethioate

InChI

InChI=1S/C5H9OS.3C4H9.Sn/c1-3-4-7-5(2)6;3*1-3-4-2;/h1,3-4H2,2H3;3*1,3-4H2,2H3;

InChI Key

GJRKYRZMPHWAJQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCCSC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.